6-(3-Cyanophenyl)nicotinic acid

Descripción general

Descripción

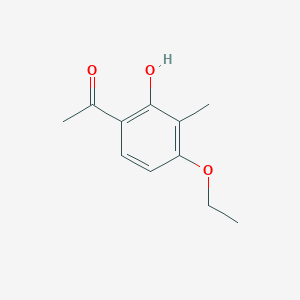

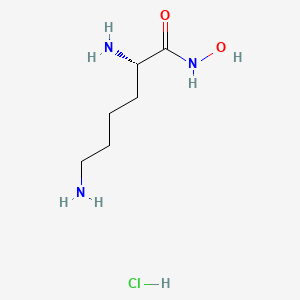

6-(3-Cyanophenyl)nicotinic acid is a chemical compound with the CAS Number: 887975-97-5 . It has a molecular weight of 224.22 .

Molecular Structure Analysis

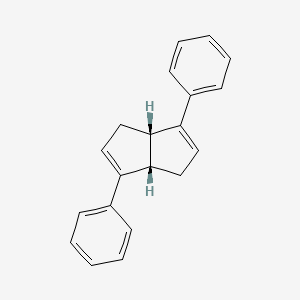

The molecular formula of this compound is C13H8N2O2 . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s mentioned that hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Enhancement of Nicotinic Acid Separation

A study focused on the intensification of nicotinic acid separation through reactive extraction using organophosphorus solvating extractants such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This process is advantageous over chemical methods, offering a more efficient recovery of nicotinic acid, crucial for its production in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Vasorelaxation and Antioxidation Properties

Research into thionicotinic acid derivatives has shown their potential in exerting maximal vasorelaxation and antioxidative activity. This study provides insights into the structure-activity relationships of these derivatives, underscoring their therapeutic potential in cardiovascular diseases (Prachayasittikul et al., 2010).

Receptor-Mediated Effects

Nicotinic acid's anti-lipolytic effect, mediated through G-protein-coupled receptors such as PUMA-G/HM74 in adipose tissue, highlights its role in lipid metabolism and its potential application in treating dyslipidemia. This receptor-specific action of nicotinic acid opens avenues for developing new drugs targeting lipid disorders (Tunaru et al., 2003).

Synthetic Methodologies

An efficient synthesis of nicotinic acid derivatives with potential therapeutic applications in hyperlipidemia and cancer has been developed. This includes inhibitors of the carbonic anhydrase III enzyme, demonstrating the versatility of nicotinic acid derivatives in drug development (Mohammad et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid, a similar compound, is known to have both indirect effects via nicotinamide coenzymes and direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It is plausible that 6-(3-Cyanophenyl)nicotinic acid may have similar interactions with its targets.

Biochemical Pathways

It is known that nicotinic acid, a closely related compound, is involved in the metabolism of nad-dependent pathways . It is also involved in the hybrid pathway for nicotine catabolism in bacteria .

Pharmacokinetics

It is known that nicotinic acid, a closely related compound, is water-soluble , which may influence its absorption and distribution in the body.

Result of Action

It is known that nicotinic acid, a closely related compound, plays a vital role in maintaining efficient cellular function .

Action Environment

It is known that nicotinic acid, a closely related compound, is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that nicotinic acid, a related compound, serves as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors play crucial roles in various biochemical reactions, including mitochondrial respiration and the metabolism of carbohydrates, lipids, and amino acids .

Cellular Effects

The specific cellular effects of 6-(3-Cyanophenyl)nicotinic acid are not well-documented. Nicotinic acid, a related compound, is known to have significant effects on cells. For instance, it has been reported to have vasodilatory effects, leading to increased blood flow to many areas, especially the skin . This property has been exploited for detoxification procedures .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-known. It is likely to share some similarities with nicotinic acid, which is known to be involved in the synthesis and salvage of NAD+. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The solubility of nicotinic acid, a related compound, in various solvents has been studied . This information could potentially be used to predict the stability and degradation of this compound in different environments.

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. It is known that nicotinic acid, a related compound, is safe for animals with a margin of safety that is at least 10 times the requirements and use levels .

Metabolic Pathways

Nicotinic acid, a related compound, is known to be involved in the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway .

Transport and Distribution

There is currently no specific information available on the transport and distribution of this compound within cells and tissues. It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis, a related compound, take place in both the nucleus and the mitochondria .

Propiedades

IUPAC Name |

6-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSSIPVARYBMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591435 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887975-97-5 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)